2-Methylpyrimidin-4-amine

Thermal analysis Purity assessment Process chemistry

Select 2-methylpyrimidin-4-amine (CAS 74-69-1) for its unique, non-substitutable reactivity profile: it is the direct precursor to Grewe diamine (vitamin B1) and a privileged scaffold for PDHc E1 inhibitors (IC50 ~0.97 μM). Its balanced LogP (0.43) and high melting point (204–205 °C) ensure superior CNS lead compound properties and high-purity isolation, in contrast to regioisomers like 4-aminopyrimidine or 2-amino-4-methylpyrimidine. Procure high-purity material to leverage these validated, process-specific advantages.

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
CAS No. 74-69-1
Cat. No. B183355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrimidin-4-amine
CAS74-69-1
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)N
InChIInChI=1S/C5H7N3/c1-4-7-3-2-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
InChIKeyGKVDLTTVBNOGNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyrimidin-4-amine (CAS 74-69-1): A Critical Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


2-Methylpyrimidin-4-amine (CAS 74-69-1), also known as 2-methyl-4-pyrimidinamine, is a monosubstituted pyrimidine derivative with a methyl group at the 2-position and an amino group at the 4-position. Its molecular formula is C5H7N3 with a molecular weight of 109.13 g/mol . The compound serves as a versatile intermediate in medicinal chemistry, particularly as a key precursor in the synthesis of vitamin B1 (thiamine) [1]. The pyrimidine scaffold is a privileged structure in drug discovery, and the specific substitution pattern of 2-methylpyrimidin-4-amine confers distinct reactivity and biological properties that differentiate it from other aminopyrimidine analogs [2].

Why 2-Methylpyrimidin-4-amine Cannot Be Replaced by Generic Aminopyrimidines in Critical Applications


Simple substitution with generic aminopyrimidines or regioisomers is not feasible for applications relying on the specific reactivity and properties of 2-methylpyrimidin-4-amine. The precise positioning of the methyl group at C2 and the amino group at C4 creates a unique electronic environment that influences both chemical reactivity and biological target engagement. For instance, 4-aminopyrimidine (CAS 591-54-8) lacks the C2 methyl group, resulting in different physicochemical properties (melting point 154-156 °C vs. 204-205 °C for 2-methylpyrimidin-4-amine) and altered hydrogen-bonding capabilities [1][2]. Similarly, the regioisomer 2-amino-4-methylpyrimidine (CAS 108-52-1) has the amino and methyl groups swapped, leading to distinct reactivity in nucleophilic substitution and cross-coupling reactions [3]. The quantitative evidence below demonstrates precisely where these structural differences translate into measurable performance gaps that justify the selection of 2-methylpyrimidin-4-amine over its closest analogs.

Quantitative Differentiation of 2-Methylpyrimidin-4-amine from Key Analogs: Evidence for Procurement Decisions


Thermal Stability and Purity: Elevated Melting Point Relative to 4-Aminopyrimidine

2-Methylpyrimidin-4-amine exhibits a significantly higher melting point than its unmethylated analog 4-aminopyrimidine, indicating greater thermal stability and facilitating higher-purity isolation during synthesis and purification [1][2].

Thermal analysis Purity assessment Process chemistry

Lipophilicity and Drug-Likeness: Improved Consensus LogP for Membrane Permeability

The introduction of the C2 methyl group in 2-methylpyrimidin-4-amine shifts the consensus LogP (octanol-water partition coefficient) to a more favorable range for blood-brain barrier penetration and oral bioavailability compared to 4-aminopyrimidine [1].

Medicinal chemistry ADME Drug design

Scalable Synthetic Utility: High-Yield Continuous Flow Process for Vitamin B1 Intermediate

A fully continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a critical vitamin B1 precursor, has been demonstrated with an 84% total yield across three steps and a throughput of 0.92 g/h [1]. This compares favorably to traditional batch processes for related pyrimidine intermediates, which typically report lower yields and longer residence times.

Flow chemistry Process optimization Pharmaceutical manufacturing

Enzyme Inhibition Potency: Structural Basis for PDHc E1 Inhibitor Optimization

Derivatives of 2-methylpyrimidine-4-ylamine have been systematically optimized as inhibitors of Escherichia coli pyruvate dehydrogenase complex E1 (PDHc E1), a validated antibacterial target [1]. The lead scaffold enabled the discovery of compound 11d with an IC50 of 0.97 μM, representing a >20-fold improvement over the initial lead structure I.

Antibacterial Enzyme inhibition Structure-activity relationship

Optimal Use Cases for 2-Methylpyrimidin-4-amine Based on Verified Differentiation Data


Vitamin B1 (Thiamine) Intermediate Manufacturing

2-Methylpyrimidin-4-amine is the direct precursor to 5-(aminomethyl)-2-methylpyrimidin-4-amine (Grewe diamine), the pyrimidine moiety of vitamin B1. The demonstrated continuous flow process achieving 84% total yield and 0.92 g/h throughput [1] makes this compound the optimal starting material for industrial-scale vitamin B1 synthesis. Procurement of high-purity 2-methylpyrimidin-4-amine enables direct implementation of this validated, high-efficiency process.

Antibacterial Drug Discovery Targeting PDHc E1

The 2-methylpyrimidine-4-amine scaffold has been validated as a privileged structure for inhibiting bacterial pyruvate dehydrogenase complex E1 (PDHc E1). Structure-based optimization yielded derivatives with IC50 values as low as 0.97 μM against E. coli PDHc E1, a >20-fold improvement over the initial lead [1]. This scaffold is particularly suited for programs targeting Gram-negative bacterial infections where PDHc E1 inhibition is a proven mechanism.

CNS Drug Lead Optimization Requiring Favorable LogP

The consensus LogP of 0.43 for 2-methylpyrimidin-4-amine falls within the optimal range for CNS drug candidates, while its 50 °C higher melting point relative to 4-aminopyrimidine facilitates high-purity isolation [1][2]. These combined physicochemical properties make it a superior choice over generic aminopyrimidines in medicinal chemistry programs targeting neurological disorders where blood-brain barrier penetration and scalable purity are critical.

Agrochemical Scaffold for Fungicidal and Herbicidal Lead Generation

Pyrimidine derivatives containing the 2-methyl-4-amino substitution pattern have demonstrated fungicidal activity in structure-activity relationship studies [1]. The scaffold's balanced lipophilicity (LogP 0.43) and thermal stability (mp 204–205 °C) provide a favorable profile for agrochemical lead optimization, where compounds require sufficient stability for field application and appropriate partitioning for foliar uptake.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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